molecular formula C16H15N5S B2514969 4-amino-5-[2-(9H-carbazol-9-yl)ethyl]-4H-1,2,4-triazole-3-thiol CAS No. 537017-30-4

4-amino-5-[2-(9H-carbazol-9-yl)ethyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B2514969
CAS No.: 537017-30-4
M. Wt: 309.39
InChI Key: NZSNNCFMXKAAPB-UHFFFAOYSA-N
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Description

4-amino-5-[2-(9H-carbazol-9-yl)ethyl]-4H-1,2,4-triazole-3-thiol is a compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a carbazole moiety linked to a triazole ring through an ethyl chain. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-[2-(9H-carbazol-9-yl)ethyl]-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from the preparation of the carbazole derivative. One common method involves the reaction of carbazole with ethyl bromide to form 2-(9H-carbazol-9-yl)ethyl bromide. This intermediate is then reacted with 4-amino-4H-1,2,4-triazole-3-thiol under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-amino-5-[2-(9H-carbazol-9-yl)ethyl]-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-amino-5-[2-(9H-carbazol-9-yl)ethyl]-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-amino-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide
  • Poly(2,7-carbazole)
  • Poly(3,6-carbazole)

Uniqueness

4-amino-5-[2-(9H-carbazol-9-yl)ethyl]-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of a carbazole moiety and a triazole ring. This structure imparts distinct electronic and photophysical properties, making it suitable for applications in organic electronics and materials science. Additionally, its potential biological activities, such as antimicrobial and anticancer properties, further distinguish it from other similar compounds .

Biological Activity

4-amino-5-[2-(9H-carbazol-9-yl)ethyl]-4H-1,2,4-triazole-3-thiol is a compound that belongs to the triazole family, which is known for its diverse biological activities. Triazole derivatives have been extensively studied for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article focuses on the biological activity of this specific compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C18H20N4S\text{C}_{18}\text{H}_{20}\text{N}_{4}\text{S}

This indicates the presence of a triazole ring and a thiol group, which are crucial for its biological activity. The incorporation of the carbazole moiety may enhance its pharmacological properties due to the unique electronic characteristics of carbazole derivatives.

Antimicrobial Activity

Research has shown that 1,2,4-triazole derivatives exhibit significant antimicrobial properties. A study evaluated various S-substituted 1,2,4-triazole-3-thiol derivatives against common pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans. The results indicated that compounds with similar structural features to this compound demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 31.25 to 62.5 μg/mL against these strains .

PathogenMIC (μg/mL)
Staphylococcus aureus31.25
Escherichia coli62.5
Pseudomonas aeruginosa31.25
Candida albicans62.5

Anticancer Activity

The anticancer potential of triazole derivatives has been a focus in medicinal chemistry. Studies have reported that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines, including melanoma and breast cancer cells. For instance, one study found that certain derivatives showed selective cytotoxicity towards melanoma cell lines with IC50 values significantly lower than those observed in non-cancerous cells .

Cell LineIC50 (μM)
Melanoma (IGR39)10
Breast Cancer (MDA-MB-231)15

The biological activity of triazole compounds is often attributed to their ability to interact with biological receptors and enzymes through hydrogen bonding and other molecular interactions. The thiol group in the structure may enhance reactivity with biological targets, potentially leading to increased potency against pathogens and cancer cells .

Case Studies

  • Antimicrobial Screening : A series of studies have been conducted evaluating the antimicrobial efficacy of various triazole derivatives. The findings consistently demonstrate that modifications at the sulfur atom can significantly influence antimicrobial activity without drastically altering structural integrity .
  • Anticancer Efficacy : In vivo studies using animal models have shown promising results for triazole derivatives in inhibiting tumor growth. For example, a derivative structurally related to our compound was tested in mice bearing melanoma tumors and exhibited significant tumor reduction compared to controls .

Properties

IUPAC Name

4-amino-3-(2-carbazol-9-ylethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5S/c17-21-15(18-19-16(21)22)9-10-20-13-7-3-1-5-11(13)12-6-2-4-8-14(12)20/h1-8H,9-10,17H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZSNNCFMXKAAPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCC4=NNC(=S)N4N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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